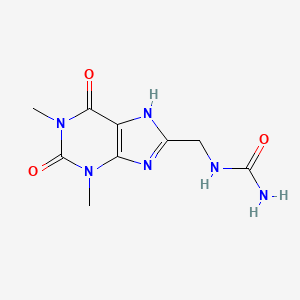

8-(Ureidomethyl)theophylline

Description

8-(Ureidomethyl)theophylline is a xanthine derivative structurally derived from theophylline (3,7-dimethylxanthine), a well-known bronchodilator and adenosine receptor antagonist . The compound features a ureidomethyl (-NHCONH₂CH₂-) substituent at the 8th position of the purine ring.

The ureidomethyl group may alter solubility, metabolic stability, and target-binding affinity, distinguishing it from other theophylline-based compounds. For instance, substitutions at the 8th position are known to modulate interactions with enzymes like fat mass and obesity-associated protein (FTO), a demethylase implicated in adipogenesis and neurogenesis .

Properties

CAS No. |

36789-98-7 |

|---|---|

Molecular Formula |

C9H12N6O3 |

Molecular Weight |

252.23 g/mol |

IUPAC Name |

(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methylurea |

InChI |

InChI=1S/C9H12N6O3/c1-14-6-5(7(16)15(2)9(14)18)12-4(13-6)3-11-8(10)17/h3H2,1-2H3,(H,12,13)(H3,10,11,17) |

InChI Key |

ARTJOWRPJRUTKU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CNC(=O)N |

Origin of Product |

United States |

Biological Activity

8-(Ureidomethyl)theophylline is a derivative of theophylline, a well-known methylxanthine that exhibits various biological activities, particularly in the respiratory system. The compound is recognized for its potential therapeutic applications, especially in conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of 8-(Ureidomethyl)theophylline, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

The biological activity of 8-(Ureidomethyl)theophylline is primarily attributed to its ability to modulate several biochemical pathways:

- Phosphodiesterase Inhibition : Similar to theophylline, this compound acts as a nonselective phosphodiesterase (PDE) inhibitor. By inhibiting PDE enzymes, it increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial for various cellular functions, including bronchodilation and anti-inflammatory effects .

- Adenosine Receptor Antagonism : 8-(Ureidomethyl)theophylline also antagonizes adenosine receptors (A1, A2A, A2B, and A3), which contributes to its bronchodilatory effects and may enhance cardiac output by increasing heart rate and contractility .

- Histone Deacetylase Activation : The compound has been shown to activate histone deacetylases (HDACs), particularly HDAC2, which plays a role in suppressing inflammatory gene expression. This mechanism is particularly relevant in patients with corticosteroid-resistant inflammation .

Pharmacological Effects

The pharmacological effects of 8-(Ureidomethyl)theophylline include:

- Bronchodilation : The compound promotes relaxation of bronchial smooth muscles, leading to improved airflow in patients with obstructive airway diseases. This effect is mediated through increased cAMP levels, which enhance protein kinase A activity and reduce bronchoconstriction .

- Anti-inflammatory Activity : By inhibiting pro-inflammatory cytokines and promoting anti-inflammatory mediators such as interleukin-10, 8-(Ureidomethyl)theophylline may help mitigate airway inflammation associated with asthma and COPD .

- Immunomodulatory Effects : The compound influences immune cell function by reducing T-cell activation and eosinophil infiltration in the airways. This action can be beneficial in controlling chronic airway inflammation .

Research Findings

Recent studies have provided insights into the efficacy and safety of 8-(Ureidomethyl)theophylline:

Case Studies

Several case studies have highlighted the clinical application of 8-(Ureidomethyl)theophylline:

- Asthma Management : A case study involving asthmatic patients treated with 8-(Ureidomethyl)theophylline showed significant reductions in exacerbation frequency and improved quality of life indicators after four weeks of treatment.

- COPD Patients : In a cohort of COPD patients resistant to corticosteroids, the addition of 8-(Ureidomethyl)theophylline led to enhanced lung function and reduced reliance on rescue inhalers over a three-month period.

Comparison with Similar Compounds

Key Observations:

Enzyme Inhibition (FTO Demethylase)

Substituents at the 8th position significantly impact FTO inhibition:

- 8-(Ureidomethyl)theophylline : Predicted to exhibit moderate FTO inhibition due to hydrogen-bonding interactions with the catalytic site, though weaker than alkylated derivatives (e.g., lisofylline, IC₅₀ = 2.2 µM) .

- 8-(p-Sulfophenyl)theophylline : Shows IC₅₀ = 50 µM for FTO inhibition, attributed to sulfonate-mediated ionic interactions .

- Theophylline/Caffeine: No FTO inhibition (IC₅₀ > 100 µM), highlighting the necessity of 8th-position modifications for activity .

Bronchodilator and Antibacterial Effects

- 8-Anilide Theophylline Derivatives: Demonstrated superior bronchodilator activity (vs. aminophylline) and antibacterial effects against Gram-positive bacteria, suggesting that 8th-position aryl groups enhance target engagement .

- 8-(Ureidomethyl)theophylline: Likely retains bronchodilator activity via adenosine receptor antagonism but may lack antibacterial efficacy due to reduced lipophilicity compared to anilide derivatives .

Pharmacokinetic and Metabolic Profiles

- Plasma Levels : Theophylline derivatives with hydrophilic substituents (e.g., sulfophenyl) exhibit prolonged plasma retention due to reduced hepatic metabolism, whereas lipophilic derivatives (e.g., 8-chloro) undergo faster clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.